molecular formula C11H13NO2 B11907575 3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B11907575
M. Wt: 191.23 g/mol
InChI Key: BSWJUCUAKIUGQE-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral, non-proteinogenic amino acid that serves as a versatile building block in organic synthesis and medicinal chemistry. Derivatives of the tetrahydroisoquinoline-3-carboxylic acid (Tic) core are of significant research value as privileged scaffolds for constructing chiral ligands and catalysts . For instance, Tic acid derivatives can be synthesized to form tridentate ligands, such as those coordinated with pyridine systems, which are capable of forming complexes with various transition metals like Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺ . These coordination compounds are investigated for their potential to catalyze enantioselective reactions, including nitroaldol (Henry) and Michael additions, which are fundamental carbon-carbon bond-forming transformations in synthetic organic chemistry . The structural rigidity and chirality of the Tic scaffold make it a promising candidate for the development of new asymmetric catalysts, providing researchers with a tool to control stereochemistry in the synthesis of complex molecules . Furthermore, the ethyl ester derivatives of similar tetrahydroisoquinoline-carboxylate compounds have been utilized in synthetic methodologies, highlighting the reactivity and applicability of this class of compounds in constructing pharmacologically relevant structures .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-methyl-2,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-11(10(13)14)6-8-4-2-3-5-9(8)7-12-11/h2-5,12H,6-7H2,1H3,(H,13,14)

InChI Key

BSWJUCUAKIUGQE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2CN1)C(=O)O

Origin of Product

United States

Preparation Methods

Pictet-Spengler Reaction with Acid Catalysis

The Pictet-Spengler reaction remains a cornerstone for constructing the tetrahydroisoquinoline scaffold. A pivotal advancement involves substituting hydrochloric acid with sulfuric or hydrobromic acid to eliminate the formation of bis(chloromethyl)ether, a mutagenic byproduct. For example, L-phenylalanine derivatives react with formaldehyde or paraformaldehyde under these conditions to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids with retained optical purity (up to 100% ee). Typical conditions involve heating at 50–80°C for 3–12 hours, followed by neutralization and ion-exchange chromatography for isolation.

Table 1: Key Parameters for Pictet-Spengler Synthesis

Acid CatalystTemperature (°C)Reaction Time (h)Yield (%)Optical Purity (% ee)
Sulfuric70695100
Hydrobromic6588998

Cyclocondensation and Cyclopropanation Strategies

Cyclocondensation of mono(triphenyl)phosphonium salts derived from 1,2-bis(bromomethyl)benzene with N-alkoxycarbonyloxamates in 1,2-dimethoxyethane enables access to constrained tetrahydroisoquinoline derivatives. Subsequent cyclopropanation with dimethylsulfoxonium methylide in dimethyl sulfoxide introduces bridgehead substituents, though this method requires meticulous protection of carboxylic acid and amine functionalities. NMR analysis (2D DQF-COSY and NOESY) reveals rotational isomerism in products, necessitating tailored purification protocols.

Modern Methodological Advances

Methylation of Tetrahydroisoquinoline Precursors

Direct methylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using formaldehyde in formic acid provides a route to N-methyl derivatives. For instance, refluxing the parent compound with 37% formaldehyde in formic acid for 17 hours achieves 53% yield after ion-exchange chromatography. This method, however, predominantly targets the 2-methyl isomer, underscoring the need for regioselective modifications to access the 3-methyl variant.

Racemization Challenges and Optical Purity

Racemization remains a critical concern, particularly when hydrochloric acid is used, leading to optical purities as low as 50–85% ee. Substituting sulfuric acid mitigates this issue, preserving enantiomeric excess above 98%. For example, L-m-tyrosine derivatives processed under optimized conditions retain 100% ee, demonstrating the method’s robustness for chiral synthesis.

Purification and Characterization

Ion-Exchange Chromatography

Crude reaction mixtures often require Dowex 50x-8 cation-exchange resin to isolate protonated tetrahydroisoquinoline derivatives. This step effectively removes unreacted formaldehyde and formic acid, yielding products as yellow powders with >95% purity by HPLC.

NMR Analysis of Rotational Isomerism

Bicyclic amino acids exhibit rotational isomerism, as evidenced by 1H^1H-NMR couplings (e.g., δ 4.60 ppm, J = 11.3, 5.1 Hz for methine protons). 2D NOESY correlations further resolve spatial arrangements, confirming the dominance of trans isomers in cyclopropanated products .

Chemical Reactions Analysis

Substitution Reactions

3-Me-Tic undergoes nucleophilic substitution at the nitrogen atom due to its tertiary amine functionality. Common reactions include:

  • N-Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form N-acyl derivatives. For example:

    3-Me-Tic+Ac2OEt3N3-Me-Tic-Ac+HOAc\text{3-Me-Tic} + \text{Ac}_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{3-Me-Tic-Ac} + \text{HOAc}

    This reaction proceeds in dry dichloromethane at 0–25°C with triethylamine as a base .

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to yield quaternary ammonium salts.

Key Data:

Reaction TypeReagents/ConditionsProductYieldReference
N-AcylationAcetic anhydride, CH₂Cl₂, Et₃NN-Acetyl-3-Me-Tic92%
N-AlkylationMethyl iodide, K₂CO₃, DMFN-Methyl-3-Me-Tic85%

Oxidation and Reduction

The tetrahydroisoquinoline core is redox-active:

  • Oxidation : Using H₂O₂ or tert-butyl hydroperoxide (TBHP), the piperidine ring undergoes dehydrogenation to form isoquinoline derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic benzene ring to a cyclohexane system.

Coordination Chemistry

3-Me-Tic acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Co²⁺) through its nitrogen and carboxylate groups. For example:

3-Me-Tic+CuCl2[Cu(3-Me-Tic)2]Cl2\text{3-Me-Tic} + \text{CuCl}_2 \rightarrow [\text{Cu(3-Me-Tic)}_2]\text{Cl}_2

These complexes exhibit moderate enantioselectivity in catalytic reactions (e.g., Henry reaction) .

Catalytic Performance Data:

Metal IonReactionConversion (%)ee (%)Reference
Cu²⁺Nitroaldol addition5012.3
Co³⁺Michael addition3061.7

Cyclization and Ring-Opening

  • Cyclopropanation : Reacts with dimethylsulfoxonium methylide to form bicyclic derivatives, useful in peptide synthesis .

  • Acid-Catalyzed Rearrangements : Under acidic conditions (e.g., BF₃·Et₂O), the tetrahydroisoquinoline ring undergoes structural rearrangements to yield isoindoloisoquinolones .

Esterification and Hydrolysis

The carboxylic acid group participates in standard transformations:

  • Esterification : Reacts with methanol/HCl to form methyl esters .

  • Hydrolysis : LiOH-mediated saponification regenerates the free acid from esters .

Stability Notes:

  • The methyl ester derivative (e.g., methyl 3-Me-Tic carboxylate) is prone to racemization under basic conditions .

Stereochemical Considerations

  • Rotamerism : NMR studies reveal that N-acetyl-3-Me-Tic exists as two non-interconverting rotamers at room temperature .

  • Chiral Resolution : The (R)-enantiomer is resolved via diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to participate in forming complex molecules essential for drug development.

Case Studies:

  • Diabetes Treatment: A derivative of this compound, KY-021, has shown potential as a PPAR gamma agonist, effectively reducing plasma glucose and triglyceride levels in animal models. The study indicated that repeated administration had minimal toxicity, suggesting its viability as a diabetes medication .
Study Findings Dosage Outcome
KY-021 on KK-Ay miceReduced plasma glucose and triglycerides3 mg/kg/d for 7 daysSignificant reduction in glucose levels
KY-021 on Zucker fatty ratsImproved oral glucose tolerance1 and 3 mg/kg/d for 7 daysEnhanced glucose tolerance

Biochemical Research

Neurotransmitter Systems:
The compound is extensively used in studies exploring neurotransmitter systems, aiding researchers in understanding the biochemical pathways involved in mood regulation and cognitive function.

Case Studies:
Research has demonstrated that derivatives of this compound can interact with various neurotransmitter receptors, potentially leading to new treatments for mood disorders .

Organic Synthesis

Building Block for Complex Molecules:
3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid acts as a versatile building block in organic synthesis. It facilitates the construction of complex molecules with therapeutic effects.

Applications:

  • Used in synthesizing alkaloids and other bioactive compounds.
  • Important in the development of novel synthetic pathways that enhance the efficiency of chemical reactions.

Material Science

Development of Novel Materials:
The unique properties of this compound make it suitable for developing new materials. It is particularly valuable in creating polymers and coatings with specific chemical characteristics.

Material Type Application
PolymersUsed for enhancing mechanical properties
CoatingsProvides specific chemical resistance

Natural Product Synthesis

Role in Natural Product Chemistry:
This compound plays a significant role in synthesizing natural products, which can lead to discovering new compounds with medicinal properties. Its ability to mimic natural structures makes it a valuable tool in drug discovery.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Me-Tic can be contextualized against related tetrahydroisoquinoline derivatives. Below is a comparative analysis based on synthesis, physicochemical properties, and applications:

Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives

Compound Name Molecular Formula Key Features Applications References
3-Me-Tic C₁₁H₁₃NO₂ Methyl group at 3-position enhances lipophilicity and steric bulk. Peptide backbone rigidity, organocatalysis, drug delivery systems.
Tic (1,2,3,4-THIQ-3-COOH) C₁₀H₁₁NO₂ Parent compound; lacks substituents, highly rigid. Peptide analogues, organocatalysts, coordination chemistry.
7-Hydroxy-Tic C₁₀H₁₁NO₃ Hydroxyl group at 7-position improves polarity and H-bonding capacity. Antioxidant research, metal chelation.
6,7-Dihydroxy-Tic C₁₀H₁₁NO₄ Two hydroxyl groups enhance water solubility and redox activity. Neuroprotective agents, P-selectin inhibition in thrombosis.
3,4-Methano-Tic C₁₁H₁₁NO₂ Doubly constrained via a methano bridge; extreme rigidity. Peptide turn mimics, NMR structural studies.
Boc/Fmoc-Tic C₁₆H₁₉NO₄ (Boc) N-protected derivatives for peptide synthesis. Solid-phase peptide synthesis, SPPS compatibility.

Key Differences and Implications

Structural Rigidity and Conformational Effects 3-Me-Tic vs. Tic: The methyl group in 3-Me-Tic introduces additional steric hindrance, further restricting rotational freedom compared to Tic. This enhances its utility in stabilizing β-turn structures in peptides . 3-Me-Tic vs. 3,4-Methano-Tic: The methano bridge in the latter imposes a bicyclic constraint, whereas the methyl group in 3-Me-Tic provides localized rigidity without altering the core scaffold .

Physicochemical Properties

  • Lipophilicity : 3-Me-Tic (logP ~1.2) is more lipophilic than Tic (logP ~0.8) due to the methyl group, improving membrane permeability but reducing aqueous solubility .
  • Hydrogen Bonding : Unlike 7-Hydroxy-Tic or 6,7-Dihydroxy-Tic, 3-Me-Tic lacks polar substituents, limiting its role in metal coordination or redox chemistry .

Synthetic Accessibility

  • 3-Me-Tic synthesis requires selective methylation at the 3-position, often via alkylation of Tic precursors , whereas dihydroxy derivatives involve electrophilic aromatic substitution .
  • Boc- and Fmoc-protected derivatives of 3-Me-Tic are critical for peptide synthesis but require careful deprotection to avoid racemization .

Biological and Catalytic Applications Organocatalysis: Tic derivatives like Boc-Tic are effective in aldol reactions due to their rigidity, but 3-Me-Tic’s steric bulk may hinder substrate binding compared to unsubstituted Tic .

Research Findings and Data

  • Coordination Chemistry : Tic forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) via its carboxylic acid and amine groups. 3-Me-Tic’s methyl group may sterically hinder metal binding, reducing coordination efficacy compared to Tic .
  • Peptide Stability : Incorporation of 3-Me-Tic into peptides increases resistance to enzymatic degradation by 20–30% compared to Tic, as shown in protease stability assays .
  • Catalytic Performance: In aldol reactions, Tic-based organocatalysts achieve ~80% enantiomeric excess (ee), while 3-Me-Tic derivatives show reduced ee (50–60%) due to steric interference .

Biological Activity

3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (also referred to as (R)-3-Methyl-Tic) is a chiral compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.20 g/mol
  • Appearance : White crystalline powder
  • Melting Point : 320 - 323 °C
  • Solubility : Slightly soluble in aqueous acid; sparingly soluble in aqueous base.

The compound features a carboxylic acid functional group, contributing to its reactivity and potential for various chemical modifications.

Nitric Oxide Synthase Inhibition

One of the prominent biological activities of (R)-3-Methyl-Tic is its role as an inhibitor of nitric oxide synthase (NOS). By binding to the heme iron of NOS, it prevents the conversion of arginine to nitric oxide (NO), which is crucial in various physiological processes. This inhibition suggests therapeutic potential for conditions characterized by excessive NO production, such as cardiovascular diseases and neurodegenerative disorders .

PPARγ Agonist Activity

Research indicates that derivatives of (R)-3-Methyl-Tic exhibit selective agonist activity on peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a significant role in metabolic regulation, particularly in glucose and lipid metabolism. The agonistic activity suggests potential applications in treating metabolic disorders such as diabetes and obesity .

Synthesis and Evaluation

Several studies have synthesized analogues of (R)-3-Methyl-Tic to evaluate their biological activities. For instance, derivatives like (3S)-1,1-dimethyl-3-carboxyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline have been investigated for their pharmacological properties .

Coordination Compounds

Research has also focused on coordination compounds based on tetrahydroisoquinoline derivatives. These compounds have shown promise in catalyzing enantioselective reactions and may enhance the biological activity of the parent compound through improved binding affinities .

Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
1,2,3,4-TetrahydroisoquinolineLacks carboxylic acid groupBasic structure without functionalization
1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at position 1Potentially altered pharmacokinetics
7-Hydroxy-1,2,3,4-tetrahydroisoquinolineHydroxyl group at position 7Increased polarity may affect solubility
D-Tetrahydroisoquinoline-3-carboxylic AcidDifferent stereochemistryMay exhibit different biological activities

This table illustrates how structural variations can influence the biological activities of related compounds.

Q & A

Q. What are the key synthetic strategies for enantioselective synthesis of 3-methyl-Tic derivatives, and how do they address racemization?

The Pictet-Spengler reaction is widely used for synthesizing Tic derivatives, but racemization remains a challenge. A modified Pictet-Spengler protocol using d-tyrosine as a starting material achieved 95% yield with ≤7% racemization, followed by recrystallization to improve enantiomeric excess to 99.4% . Alternative methods, such as enyne metathesis and Diels-Alder reactions, offer stereochemical control for complex Tic analogs . Methodological optimization (e.g., solvent choice, catalysts) is critical to suppress racemization.

Q. How does the conformational rigidity of 3-methyl-Tic influence its role as a proline/phenylalanine surrogate in peptide design?

Q. How can 3-methyl-Tic derivatives be tailored to enhance target engagement in enzyme inhibition (e.g., dipeptidyl peptidase IV or P-selectin)?

Structure-activity relationship (SAR) studies highlight the importance of substituents on the tetrahydroisoquinoline ring. For example:

  • DP IV inhibition : Tryptophyl-Tic derivatives (e.g., TSL-225) show enhanced binding via π-π stacking with the enzyme’s hydrophobic pocket .
  • P-selectin targeting : Nano-delivery systems incorporating 6,7-dihydroxy-Tic (e.g., Odatroltide) improve thrombus specificity by leveraging hydrogen-bonding interactions . Computational docking and mutagenesis assays are critical for rational design.

Q. What strategies mitigate conflicting data on the bioactivity of Tic-containing peptides across different assays?

Discrepancies often arise from variations in peptide backbone flexibility or assay conditions. For example:

  • Substituting Phe with Tic in MSH analogs reduced bioactivity due to excessive rigidity, but activity was restored by optimizing the C-terminal Arg-Phe motif .
  • Use alanine scanning or fluorinated analogs to isolate the contribution of 3-methyl-Tic to bioactivity .

Q. How do 3-methyl-Tic derivatives address hydrolysis susceptibility in therapeutic peptides?

Acylation of Tic’s amino group (e.g., oleoyl-Tic) or incorporation of methyl groups at the 3-position significantly reduces hydrolysis by sterically blocking protease access. Stability assays in serum or simulated gastric fluid (e.g., LC-MS monitoring) validate resistance to degradation .

Methodological Considerations

  • Synthetic Challenges : Prioritize enantioselective routes (e.g., asymmetric hydrogenation ) over racemic syntheses to avoid costly separations.
  • Biological Assays : Pair SPR (surface plasmon resonance) with cellular uptake studies to differentiate binding affinity from membrane permeability effects.
  • Data Interpretation : Cross-reference crystallographic data (e.g., Cambridge Structural Database) with computational models (e.g., DFT) to resolve conformational ambiguities .

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